molecular formula C11H19N3 B15274289 (Cyclopropylmethyl)[(trimethyl-1H-pyrazol-4-yl)methyl]amine

(Cyclopropylmethyl)[(trimethyl-1H-pyrazol-4-yl)methyl]amine

Cat. No.: B15274289
M. Wt: 193.29 g/mol
InChI Key: KHXUKHOXLDPUGT-UHFFFAOYSA-N
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Description

(Cyclopropylmethyl)[(trimethyl-1H-pyrazol-4-yl)methyl]amine is a chemical compound with the molecular formula C11H19N3 and a molecular weight of 193.29 g/mol . This compound features a cyclopropylmethyl group and a trimethyl-1H-pyrazol-4-yl group attached to a central amine. It is a member of the pyrazole family, which is known for its diverse pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Cyclopropylmethyl)[(trimethyl-1H-pyrazol-4-yl)methyl]amine typically involves the reaction of cyclopropylmethylamine with trimethyl-1H-pyrazole-4-carbaldehyde under suitable conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired amine product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(Cyclopropylmethyl)[(trimethyl-1H-pyrazol-4-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

(Cyclopropylmethyl)[(trimethyl-1H-pyrazol-4-yl)methyl]amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (Cyclopropylmethyl)[(trimethyl-1H-pyrazol-4-yl)methyl]amine is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl-1-propanamine Hydrochloride
  • N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methylcyclopropanamine
  • Butyl[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine
  • (3-Methylbutan-2-yl)(trimethyl-1H-pyrazol-4-yl)methylamine
  • (1,5-Dimethyl-1H-pyrazol-4-yl)methyl(propyl)amine

Uniqueness

(Cyclopropylmethyl)[(trimethyl-1H-pyrazol-4-yl)methyl]amine is unique due to its specific structural features, which include the cyclopropylmethyl group and the trimethyl-1H-pyrazol-4-yl group. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other similar compounds .

Properties

Molecular Formula

C11H19N3

Molecular Weight

193.29 g/mol

IUPAC Name

1-cyclopropyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]methanamine

InChI

InChI=1S/C11H19N3/c1-8-11(9(2)14(3)13-8)7-12-6-10-4-5-10/h10,12H,4-7H2,1-3H3

InChI Key

KHXUKHOXLDPUGT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)CNCC2CC2

Origin of Product

United States

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